Here are detailed methodologies for key experiments in tyrosinase inhibitor discovery, compiled from recent research.
This is the primary screen for determining inhibitor efficacy [1].
This method rapidly identifies active compounds from complex mixtures like natural extracts without prior isolation [2].
This confirms cellular efficacy and checks for cytotoxicity.
The following table summarizes prominent inhibitor classes and their characteristic data, which can serve as a benchmark for new compounds like Tyrosinase-IN-3.
| Inhibitor Class/Compound | Reported IC₅₀ (or Potency) | Key Structural Features | Proposed Mechanism of Action |
|---|---|---|---|
| Kojic Acid | 27.09 µM [1] | γ-Pyrone | Copper chelation at the active site [4] |
| ε-Viniferin | 3.51 µM [1] | Stilbene dimer | Competitive inhibition; binds catalytic copper [1] |
| Vitisin B | 10.74 µM [1] | Stilbene tetramer | Competitive inhibition; multiple H-bonds and hydrophobic interactions [1] |
| Repurposed Drugs (e.g., Thiopurines) | Varies by compound [5] | Heterocyclic structures | Often copper chelation or competitive binding [5] |
| Triazole-based Compounds | Varies by derivative [4] | 1,2,4-Triazole ring | Coordination with copper ions and π-π stacking [4] |
| HOPNO-derived Inhibitors | High affinity [6] | 2-Hydroxypyridine N-oxide | Acts as a transition-state analogue, mimicking the catechol intermediate [6] |
The following diagrams illustrate the biological pathway targeted by inhibitors and a modern screening workflow.
Diagram 1: The melanogenesis pathway. Key targets for inhibition are Tyrosinase (TYR) expression and its enzymatic activity, with MITF as a key regulatory transcription factor [3] [5].
Diagram 2: A multi-stage screening workflow for identifying and characterizing tyrosinase inhibitors, integrating rapid affinity screening with functional validation [2] [1].
To find the specific information you need on "this compound," I suggest the following strategies:
Tyrosinase is a multi-copper enzyme that catalyzes the rate-limiting steps in melanin production [1] [2]. Its active site contains two copper ions (CuA and CuB), each coordinated by three histidine residues, which are essential for its catalytic activity [2] [3].
The enzyme exhibits two core activities [3]:
The diagram below illustrates the catalytic cycle of tyrosinase and the subsequent melanogenesis pathway.
Diagram of the tyrosinase catalytic cycle and the melanogenesis pathway, showing the key enzymatic steps and the branching point for eumelanin and pheomelanin synthesis [4] [3].
Compounds can inhibit tyrosinase through several established mechanisms. The most relevant for drug development are reversible inhibition and copper chelation [1] [3].
The table below summarizes the primary mechanisms of reversible tyrosinase inhibitors.
| Mechanism | Description | Example Compounds |
|---|---|---|
| Competitive Inhibition | Inhibitor directly competes with the substrate (L-tyrosine or L-DOPA) for binding to the enzyme's active site [1]. | Kojic acid (mixed-type), some flavonoids [1] [5]. |
| Non-competitive/Mixed Inhibition | Inhibitor binds to an allosteric site or the enzyme-substrate complex, altering the enzyme's structure and function [1]. | Kojic acid (mixed-type), tropolone [1]. |
| Copper Chelation | Inhibitor directly coordinates with the copper ions (CuA and CuB) in the active site, disrupting the catalytic center [1] [6]. | Kojic acid, tropolone, thioamide-containing compounds [1] [6]. |
The search results highlight specific chemical features that are critical for effective inhibition:
To fully characterize an inhibitor like Tyrosinase-IN-3, researchers employ a suite of biochemical and computational assays. The workflow below outlines the key experimental stages.
A proposed workflow for the experimental validation of a tyrosinase inhibitor, integrating computational and laboratory methods [5] [6].
In Vitro Tyrosinase Inhibition Assay
[(A - B) - (C - D)] / (A - B) × 100, where A is the control (enzyme without inhibitor), B is its blank (no enzyme), C is the sample (with inhibitor), and D is its blank (inhibitor without enzyme) [7].Kinetic Mechanism Studies (Dixon Plot)
Molecular Docking and Dynamics Simulations
Since the specific mechanism of this compound was not found in the public domain, I suggest you take the following steps to acquire the information you need:
Tyrosinase (EC 1.14.18.1) represents a crucial metalloenzyme target for pharmaceutical and cosmetic research due to its central role in melanin biosynthesis. This type-3 copper protein catalyzes the initial and rate-limiting steps in melanogenesis through two distinct enzymatic activities: the ortho-hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). The products of these reactions subsequently polymerize spontaneously to form melanin pigments, which play critical roles in skin pigmentation, UV protection, and wound healing in mammals. The significance of tyrosinase extends beyond mammalian systems to include pigmentation disorders such as albinism and vitiligo, melanoma progression, and undesirable enzymatic browning in food products. The binuclear copper center of tyrosinase presents a unique target for therapeutic intervention through metal chelation strategies, making understanding of its precise molecular mechanism essential for rational drug design.
The development of Tyrosinase-IN-3 and related inhibitors represents a promising approach for targeting hyperpigmentation disorders and melanoma. This technical guide provides a comprehensive analysis of the coordination chemistry, structural determinants, and catalytic mechanism of tyrosinase, with particular emphasis on experimental approaches for investigating copper chelation in the active site. Intended for researchers and drug development professionals, this document integrates fundamental biochemical principles with advanced structural insights to facilitate the design of next-generation tyrosinase inhibitors with improved specificity and therapeutic efficacy.
The tyrosinase active site features a conserved binuclear copper center where each copper ion (CuA and CuB) is coordinated by three histidine residues provided by the protein's four-helix bundle structural scaffold. The six conserved histidines (three per copper ion) form a coordination sphere that maintains the copper ions in close proximity (approximately 3.6-4.2 Å apart), optimized for the activation of molecular oxygen and subsequent substrate oxidation. This type-3 copper protein family includes homologous enzymes such as catechol oxidases and hemocyanins, all sharing the characteristic six-histidine coordination motif but differing in their specific biological functions and substrate preferences. The structural variations in residues surrounding the active site primarily account for these functional differences, particularly regarding substrate access and catalytic specificity [1].
The spatial arrangement of the copper center enables the binding of molecular oxygen as a peroxide bridge in a μ-η²:η² side-on configuration between the two copper ions, forming the oxy state of the enzyme. This oxygen-binding mode activates the O-O bond for subsequent cleavage and insertion into phenolic substrates. The copper ions in the resting met state typically exist as Cu(II)-Cu(II), which can be reduced to the deoxy state (Cu(I)-Cu(I)) before oxygen binding. The flexibility of the dinuclear copper center during catalysis has been confirmed crystallographically, demonstrating significant coordinate flexibility that enables the structural rearrangements necessary for substrate binding and product release [2] [3].
Table 1: Structural Variations in Tyrosinase Active Sites Across Species
| Source | PDB ID | Thioether Bond | Placeholder Residue/Region | Conserved Methionine | Blocking Residue | Catalytic Activities |
|---|---|---|---|---|---|---|
| Streptomyces castaneoglobisporus | 1WX2 | No | Tyr98 (caddie) | Met201 | Gly204 | Mono- & diphenolase |
| Bacillus megaterium | 3NM8 | No | No | Met215 | Val218 | Mono- & diphenolase |
| Agaricus bisporus (PPO3) | 2Y9X | Yes | Cleaved C-terminal | Met280 | Val283 | Mono- & diphenolase |
| Ipomoea batatas (catechol oxidase) | 1BT3 | Yes | Cleaved C-terminal | Met258 | Phe261 | Diphenolase only |
| Human (predicted) | - | No | C-terminal region | ~Met250 | ~Phe250 | Mono- & diphenolase |
Significant structural variations exist between tyrosinases from different biological sources, particularly regarding auxiliary structural elements that modulate active site accessibility. Bacterial tyrosinases from Streptomyces castaneoglobisporus utilize a specialized accessory protein called "caddie" that functions as a metallochaperone to facilitate copper incorporation into the apoenzyme. The caddie protein contains two copper-binding sites and physically associates with tyrosinase, with Tyr98 of caddie serving as a placeholder residue that blocks substrate access to the active site until copper transfer is complete [2] [1]. In contrast, mammalian tyrosinases and many plant polyphenol oxidases employ a C-terminal domain that acts as an intrinsic placeholder, requiring proteolytic cleavage or conformational change for enzymatic activation.
Another key structural variation involves the presence of a thioether bond between a conserved cysteine residue and the second histidine ligand of CuA in certain tyrosinases, particularly those from fungi and plants. This post-translational modification stabilizes the flexible loop region containing this histidine residue and restricts the coordinate flexibility of the copper center. The presence of this thioether bond, combined with a bulky phenylalanine residue above the active site (e.g., F261 in sweet potato catechol oxidase), has been correlated with restricted monophenolase activity, explaining why some type-3 copper proteins function primarily as catechol oxidases rather than true tyrosinases [1] [4].
The catalytic mechanism of tyrosinase involves a sophisticated redox cycling between three distinct states of the binuclear copper center: deoxy (Cu(I)-Cu(I)), oxy (Cu(II)-O₂²⁻-Cu(II)), and met (Cu(II)-Cu(II)). The deoxy state binds molecular oxygen to form the oxy state, characterized by a peroxide bridge coordinated between the two copper ions in a μ-η²:η² side-on configuration. This oxygenated form represents the primary catalytic species capable of oxidizing both monophenolic and diphenolic substrates. The met state represents the resting form of the enzyme, which can oxidize diphenols but lacks monophenolase activity, as it cannot incorporate oxygen into aromatic rings [2] [5].
During the monophenolase cycle, tyrosine or other monophenolic substrates enter the active site and undergo ortho-hydroxylation through an electrophilic aromatic substitution mechanism. The peroxide oxygen is inserted into the aromatic ring, forming a catechol product that remains coordinated to the copper center. The enzyme then advances to the oxidation phase, where the catechol is oxidized to an o-quinone, releasing the product and regenerating the met state. For diphenolase activity, catechol substrates bypass the hydroxylation step and proceed directly to oxidation. The entire catalytic cycle involves precise electron transfer processes and proton abstraction steps that are facilitated by conserved residues in the second coordination sphere [4] [5].
Table 2: Copper Coordination Geometry During Catalytic Cycle
| Catalytic State | Copper Oxidation States | Copper-Copper Distance | Primary Substrate Orientation | Key Structural Features |
|---|---|---|---|---|
| Deoxy | Cu(I)-Cu(I) | ~3.6 Å | N/A | Reduced, oxygen-binding competent |
| Oxy | Cu(II)-O₂²⁻-Cu(II) | ~3.7 Å | Towards CuA | Peroxide bridge (μ-η²:η²) |
| Met | Cu(II)-Cu(II) | ~4.2 Å | N/A | Hydroxide/water bridged |
| Monophenol Bound | Cu(II)-Cu(II) | ~3.9 Å | Phenolic oxygen to CuA | Conserved water molecule |
| Diphenol Bound | Cu(II)-Cu(II) | ~3.8 Å | Two oxygens to CuA | Substrate rotation restricted |
Structural studies of Bacillus megaterium tyrosinase with bound substrates have revealed that both monophenols (tyrosine) and diphenols (L-DOPA) bind to CuA in a similar orientation, with the phenolic oxygen coordinating to the copper ion and the aromatic ring positioned through π-π interactions with a conserved histidine residue (H208 in TyrBm). This finding challenged earlier proposals that monophenols and diphenols bind to different copper ions and established that both catalytic activities occur at the same primary binding site without significant reorganization of the copper coordination geometry [4].
A critical aspect of the mechanism involves substrate deprotonation before oxidation. The tyrosinase active site contains a conserved water molecule that is activated by a pair of conserved residues (E195 and N205 in TyrBm) and serves as the deprotonating base for the phenolic hydroxyl group. This water molecule is positioned equidistant between the carboxylate of glutamate and the carbonyl of asparagine, forming a hydrogen-bonding network that facilitates proton transfer from the substrate to the glutamate residue. This mechanism explains the essential role of these conserved residues in catalysis, as confirmed by site-directed mutagenesis studies [4]. During the reaction, monophenolic substrates undergo a rotation within the active site to enable the electrophilic attack that leads to hydroxylation, while diphenols undergo oxidation without significant reorientation. This differential requirement for substrate rotation explains why enzymes with restricted active site flexibility (e.g., catechol oxidases) lack monophenolase activity [4].
Figure 1: Catalytic cycle of tyrosinase showing transitions between major states
Copper-chelation strategies represent a primary mechanism for tyrosinase inhibition, directly targeting the enzyme's metallocofactor requirement for catalytic activity. Effective chelators must compete with the native histidine coordination sphere that maintains the structural and functional integrity of the binuclear copper center. The most potent chelators typically incorporate heterocyclic nitrogen atoms or oxygen-containing functional groups that can coordinate to the copper ions with higher affinity than the native histidine ligands, thereby disrupting the electron transfer processes essential for substrate oxidation. Successful chelation requires not only high metal-binding affinity but also sufficient molecular accessibility to reach the buried active site, which is located approximately 4-6 Å beneath the protein surface [6].
The design of tyrosinase inhibitors based on copper chelation must account for the redox activity of the copper ions and their accessibility through the substrate channel. Many effective chelators, such as kojic acid, tropolone, and 2-hydroxypyridine-N-oxide (HOPNO), function as transition state analogs that mimic the coordination geometry of the substrate's phenolic oxygen or the proposed peroxide intermediate. These compounds typically form bidentate complexes with CuA, which has been identified as the primary substrate-binding site. Recent approaches have focused on embedding these established chelating motifs into larger molecular frameworks, such as aurone scaffolds or amino acid derivatives, to enhance both binding affinity and species selectivity [6].
The species-dependent variability in tyrosinase active site architecture presents both challenges and opportunities for selective inhibitor design. For instance, the presence of a restricting thioether bond in fungal tyrosinases creates a more rigid active site environment compared to the more flexible bacterial enzymes. Similarly, mammalian tyrosinases feature a cysteine-rich domain not present in microbial counterparts, which could be exploited for selective targeting. The placeholder residues that guard access to the active site in latent enzyme forms also differ significantly between species—bacterial systems utilize the caddie protein, while mammalian enzymes employ a C-terminal autoinhibitory domain [1].
These structural differences have profound implications for inhibitor design, as demonstrated by the varying potency of HOPNO derivatives against fungal, bacterial, and human tyrosinases. The incorporation of chelating motifs into peptide-based frameworks represents a promising strategy to enhance selectivity by exploiting differences in the substrate access channels and surface topology surrounding the active site. Additionally, allosteric targeting of the cysteine-rich domain in mammalian tyrosinases offers an alternative approach that indirectly disrupts copper coordination by perturbing the global protein fold, as evidenced by the loss of enzymatic activity in certain mutation-induced misfolding mutants [6] [7].
X-ray crystallography has been instrumental in elucidating the molecular details of copper coordination in tyrosinase and its inhibition by chelating compounds. The standard approach involves soaking native tyrosinase crystals in solutions containing copper ions or potential chelating inhibitors, followed by high-resolution data collection and structure determination. For Streptomyces castaneoglobisporus tyrosinase, this method revealed the precise geometry of the binuclear copper center and identified the copper-binding sites on the associated caddie protein [2]. A particularly effective strategy for capturing substrate or inhibitor complexes involves metal substitution, where the native Cu(II) ions are replaced with Zn(II) to maintain structural integrity while inhibiting catalytic activity, thus enabling the visualization of bound ligands that would otherwise be rapidly turned over [4].
Site-directed mutagenesis of conserved active site residues provides complementary information about their roles in metal coordination and catalysis. For example, systematic mutation of the copper-coordinating histidines or the second-sphere residues (E195 and N205 in TyrBm) allows researchers to dissect their contributions to metal binding affinity, substrate positioning, and proton transfer. These experiments typically employ a QuikChange mutagenesis approach using complementary primers containing the desired mutations, followed by protein expression, purification, and functional characterization [2]. The combination of crystallographic data and mutagenesis studies has confirmed the essential role of the conserved water molecule activated by E195 and N205 in substrate deprotonation, providing a complete picture of the catalytic mechanism and identifying potential vulnerabilities for therapeutic intervention [4].
Enzyme kinetics provide quantitative insights into the potency and mechanism of copper chelators. The standard assay for tyrosinase activity monitors the oxidation of L-DOPA to dopachrome by measuring the increase in absorbance at 475 nm (ΔA₄₇₅/min). For comprehensive characterization, inhibitors should be tested across a range of pH conditions (typically pH 4-8) and copper concentrations to determine whether chelation is competitive with substrate binding or directly with the copper ions. In the case of this compound and similar compounds, pre-incubation studies with apoenzyme (copper-free) versus holoenzyme (copper-loaded) can distinguish between true chelation effects and allosteric inhibition mechanisms [2].
High-performance liquid chromatography (HPLC) using size-exclusion columns (e.g., Superdex 200) provides valuable information about the stoichiometry of copper binding and the stability of the enzyme-inhibitor complex. This method can detect changes in oligomeric state or aggregation behavior that may result from copper removal by potent chelators. When designing inhibition studies, it is essential to include appropriate controls for non-specific aggregation and oxidative inactivation, which can produce false positives in screening assays. The most reliable data come from integrated approaches that combine kinetic analysis with structural methods to establish a complete structure-activity relationship for copper-chelating inhibitors [2] [6].
The copper chelation mechanism represents a validated and productive approach for tyrosinase inhibition with significant applications in pharmaceutical and cosmetic sciences. The structural insights gained from high-resolution crystallographic studies of bacterial, fungal, and mammalian tyrosinases have revealed conserved features of the binuclear copper center while highlighting important species-specific variations that can be exploited for selective inhibitor design. The dynamic nature of the copper coordination sphere, with its flexible histidine ligands and conserved second-sphere residues, presents multiple opportunities for targeted intervention by chelating compounds that mimic substrate coordination or reaction intermediates.
The catalytic domain of human tyrosinase is a type-3 copper-containing center with two copper ions (CuA and CuB), each coordinated by three conserved histidine residues [1] [2]. This domain catalyzes the initial and rate-limiting steps of melanin synthesis [2].
Inhibitors often work by interacting with key residues in this domain. Computational and experimental studies highlight several critical interactions for effective inhibition [3]:
The following diagram outlines a standard integrated protocol for evaluating tyrosinase inhibitors, combining computational and experimental approaches.
Integrated workflow for tyrosinase inhibitor evaluation.
Here are the detailed methodologies for key experiments cited in the search results.
1. Computational Molecular Docking [1]
2. Molecular Dynamics (MD) Simulation [1] [2]
3. In Vitro Tyrosinase Inhibition Assay [3]
4. Zymography [1]
The following table summarizes quantitative data from recent studies on other tyrosinase inhibitors, which serves as a reference for the kind of data typically reported for compounds like Tyrosinase-IN-3.
| Inhibitor / Parameter | Reported Value / Finding | Method Used | Context & Comparison |
|---|---|---|---|
| (+)-Catechin / (-)-Epicatechin | Substantial tyrosinase inhibition; Docking scores: -9.346 to -5.795 kcal/mol [1]. | XP Molecular Docking, MM/GBSA, In vitro assay [1]. | Consistent substantial inhibition in both mushroom and murine tyrosinases. |
| New Actives (e.g., SPB02402) | Inhibition percentage >90% at 1 mM concentration [3]. | ECBS virtual screening, In vitro tyrosinase inhibition assay [3]. | Higher than kojic acid (61.9% inhibition). |
| Copper Chelation | Metal coordination via catechol group linked with free 3-OH group contributes significantly to inhibition [1]. | Molecular dynamics simulation & post-analysis [1]. | Key mechanism for catechin vs. cyanidin-3-O-glucoside. |
| Critical Residues for Binding | Pi-pi with His367; Polar with Asn364, Glu345, Glu203 [3]. | Pharmacophore modeling & molecular docking with human tyrosinase model [3]. | Essential for high-affinity ligand binding. |
The process of elucidating the binding mode of a compound to tyrosinase typically follows a multi-stage computational pipeline, often complemented by experimental validation. The general workflow is summarized in the diagram below:
This workflow outlines the key stages, which are described in detail below:
Protein Preparation: The crystal structure of mushroom tyrosinase (Agaricus bisporus, PDB ID: 2Y9X) is frequently used as a model system due to its high homology with the human enzyme and commercial availability [1] [2] [3]. The preparation process involves:
Ligand Preparation: The 3D structure of the small molecule inhibitor must be energetically minimized and its ionization state generated for the relevant pH using tools like LigPrep (Schrödinger) or similar software [1]. Retaining specific chirality and generating possible tautomers are also crucial steps [1].
Molecular Docking: Docking is performed to predict the binding pose and affinity of the ligand within the enzyme's active site. Common protocols include:
Post-Docking Analysis: The output docking poses are analyzed for:
For a hypothetical compound like Tyrosinase-IN-3, your analysis should focus on quantifying its interactions with key residues in the tyrosinase active site. The table below summarizes the critical interactions to look for, based on known inhibitor studies.
| Interaction Type | Key Amino Acid Residues / Ions | Functional Significance | Exemplary Compounds |
|---|---|---|---|
| Copper Chelation | CuA, CuB (via His61, His85, His94, His259, His263, His296) | Directly blocks substrate access to the catalytic core; a hallmark of potent inhibitors [6] [4]. | Kojic acid, Thio-compounds [5] [4] |
| Hydrogen Bonding | His85, Asn260, Ser282, Arg268, Gly281 [1] [5] | Anchors the inhibitor in the active site and provides binding specificity. | Rhodanine-3-propionic acid, Catechin [7] [1] |
| Hydrophobic/π-π Stacking | Phe264, Met280, Phe292, Val283, His residues [1] [8] [5] | Stabilizes the ligand binding through van der Waals forces and π-π interactions. | Oxyresveratrol, Quinoline derivatives [8] [5] |
| Metal-Acceptor Interaction | Copper ions in the active site [4] | A specific type of non-covalent interaction contributing to binding stability. | Vanillic acid [4] |
Computational predictions must be validated experimentally. The following table outlines common methods used to confirm docking results.
| Experimental Method | Protocol Summary | Key Measurable Outcomes |
|---|---|---|
| In Vitro Tyrosinase Inhibition | Mushroom tyrosinase activity is measured spectrophotometrically using L-DOPA or L-tyrosine as a substrate. The inhibitor is tested at various concentrations [7] [8]. | IC₅₀ value (half-maximal inhibitory concentration); allows comparison of potency with standards like kojic acid [8]. |
| Kinetic Mechanism Studies | The inhibitor's effect is measured at different substrate concentrations. Data are analyzed using Lineweaver-Burk plots [6]. | Determination of inhibition type (competitive, non-competitive, uncompetitive); reveals if the inhibitor binds to the active site. |
| Copper Chelation Assay | The compound is incubated with CuCl₂, and the change in absorbance is scanned from 240 to 600 nm [3]. | Confirmation of direct interaction with copper ions, supporting the proposed chelation mechanism. |
| Cell-Based Assays (B16 Melanoma) | Inhibition of melanin synthesis is measured in murine B16F10 or human melanoma cells after compound treatment [6]. | Reduction in cellular melanin content; confirms activity in a physiological context and assesses cytotoxicity. |
For a more rigorous study, advanced computational methods should be employed:
While a model for Tyrosinase-IN-3 is not available, a robust common feature pharmacophore model (designated Model M10) has been identified for high-affinity human tyrosinase inhibitors. This model consists of five key features that are critical for ligand binding [1].
The table below outlines these essential pharmacophore features:
| Feature Name | Feature Type (Abbreviation) | Role in Tyrosinase Inhibition |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | Forms critical hydrogen bonds with key residues like Asn364 and Glu345 in the active site [1]. |
| Hydrogen Bond Donor | HBD | Engages in hydrogen bonding with residues such as Glu203 and Asn364 [1]. |
| Hydrophobic Group | HY | Interacts with hydrophobic regions of the enzyme's binding pocket [1]. |
| Aromatic Ring | RA | Facilitates pi–pi stacking interactions with the conserved histidine residue (His367) in the active site [1]. |
| Zinc Binder | ZB | Coordinates with the two copper ions (Cu²⁺) at the catalytic center of tyrosinase. (Note: The original study classified this as a Zinc Binder feature, but it is functionally a copper binder for tyrosinase) [1]. |
The pharmacophore model M10 was developed and validated through a structured workflow. The following diagram illustrates this process, from initial screening to final model application.
Workflow for developing and validating the pharmacophore model.
The methodology involves several key stages [1]:
The pharmacophore model aligns with the known structural biology of human tyrosinase. The essential interactions identified in the model occur with specific amino acid residues within the enzyme's active site [1]:
To experimentally validate the activity of potential inhibitors, you can use the following standard protocol, adapted from the research:
Tyrosinase is a copper-dependent oxidase that catalyzes the first two steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity) [1] [2]. Inhibitors can interact with the enzyme through several mechanisms, which are classified based on enzyme kinetics:
The table below summarizes the inhibition constants and kinetic parameters for several well-studied tyrosinase inhibitors, which serve as useful benchmarks.
| Inhibitor | Inhibition Type | Substrate | IC₅₀ (μM) | Kᵢ (μM) | Kᵢₛ (μM) |
|---|---|---|---|---|---|
| Kojic Acid | Mixed [3] | L-tyrosine | 26.8 [3] | 1.1 [3] | 61 [3] |
| Kojic Acid | Mixed [3] | L-DOPA | 52 [3] | 3.5 [3] | 150 [3] |
| Hydroquinone | Competitive (Monophenolase) [3] | L-tyrosine | 32.0 [3] | 40 [3] | - |
| Puerol A | Competitive, Slow-Binding [4] | L-tyrosine | 2.2 [4] | 0.87 [4] | - |
| Puerol A | Competitive, Slow-Binding [4] | L-DOPA | 3.88 [4] | 1.95 [4] | - |
| Rhodanine-3-propionic acid | Not Specified | L-DOPA | 734.9 [1] | - | - |
The following diagram outlines a standard methodology for determining the kinetics and mode of inhibition for a tyrosinase inhibitor, integrating computational and experimental approaches [1].
Standard workflow for identifying and characterizing tyrosinase inhibitors.
This is the most common method for initial activity screening and IC₅₀ determination [6].
IA% = [(C - S) / C] × 100, where C is the absorbance of the negative control (all components except inhibitor) and S is the absorbance of the sample [6]. The IC₅₀ value is the concentration that causes 50% enzyme activity loss.To determine the inhibition modality (competitive, non-competitive, etc.), the following analyses are performed:
A modern approach combines efficiency and depth [1]:
Since "Tyrosinase-IN-3" is not covered in the public literature I searched, here are suggestions to find the information you need:
Melanogenesis is the process by which melanocytes produce melanin, the primary pigment for skin, hair, and eyes. The pathway is initiated and regulated by various signals, including ultraviolet B (UVB) radiation and the binding of α-Melanocyte-Stimulating Hormone (α-MSH) to the Melanocortin 1 Receptor (MC1R) [1] [2] [3].
The visualization below maps the core signaling cascade and the enzymatic reactions that lead to melanin production.
The core melanogenesis pathway, from external stimulus to melanin production [1] [2] [3].
As the diagram shows, tyrosinase (TYR) is the rate-limiting enzyme that catalyzes the first two steps in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA, and the oxidation of L-DOPA to dopaquinone [4] [2] [3]. This makes it a primary target for therapeutic intervention.
Although "Tyrosinase-IN-3" was not found in the current literature, the table below summarizes quantitative data for several recently investigated inhibitors, providing a benchmark for potency and efficacy.
| Inhibitor Name | Target / Type | IC₅₀ / Potency | Key Experimental Findings | Reference |
|---|---|---|---|---|
| KT-939 | Human Tyrosinase (hTYR) | IC₅₀ = 0.07 µM | ~4x more potent than Thiamidol; reduced melanin in human melanocytes (IC₅₀ = 0.36 µM); good clinical tolerability in sensitive skin. [5] | |
| MehT-3 & Derivatives | hTYR & Mushroom TYR (AbTYR) | IC₅₀ = 5.4 µM (hTYR) | Structure-based design; comparable potency to Thiamidol; demonstrated low toxicity in keratinocytes and antioxidant activity. [6] | |
| 4-Hydroxybenzoic Acid (4HB) | Human Tyrosinase (hsTYR) | IC₅₀ = 57.14 µg/mL | Isolated from Xanthium strumarium L.; reduced melanin by 40% in human MM418C1 cells and in live zebrafish. [4] | |
| ML233 | Direct Tyrosinase Inhibitor | Effective at 20 µM in vivo | Reduced melanin in zebrafish and murine cells; proposed to bind the enzyme's active site; reversible effect and low toxicity in zebrafish. [7] | |
| Mulberry Crude Extract (MCE) | Tyrosinase | Significant reduction at non-cytotoxic doses | Contains rutin, chlorogenic acid, mulberroside A; reduced UVB-induced melanogenesis in B16F10 cells and zebrafish. [1] |
To facilitate your own experimental work, here are detailed methodologies for key assays as described in the recent literature.
Cell-Based Melanin Content Assay (from [8])
Cell Lysate Tyrosinase Inhibition Assay (from [4])
In Vivo Zebrafish Model for Pigmentation (from [7])
Beyond direct inhibition, recent publications highlight novel strategies that could inform your research on tyrosinase targeting.
The table below summarizes the synthesis and testing approaches for two different types of tyrosinase inhibitors from recent studies, which illustrate common practices for researchers.
| Compound Name | Core Structure / Type | Synthetic Method | Key Analytical Characterization | Potency (IC₅₀) & Model |
|---|---|---|---|---|
| KT-939 [1] | Aromatic (Thiazolyl resorcinol derivative) | Solution-phase synthesis: Coupling of 3-methyloxetane-3-carboxylic acid with a protected thiazolyl resorcinol precursor, followed by deprotection. [1] | LCMS ([M+H]⁺: 307.05); ¹H NMR (400 MHz, DMSO-d6). [1] | IC₅₀ = 0.07 μM (Human tyrosinase); IC₅₀ = 0.36 μM (Melanin reduction in human melanocytes). [1] |
| CHP-9 [2] | Cyclic Peptide (Cyclo(Gln‐Gly‐Pro‐Gln‐Gly‐Pro)) | Solid-Phase Peptide Synthesis (SPPS) with Fmoc-protected amino acids, followed by cyclization and purification via preparative reverse-phase HPLC. [2] | HPLC (Purity: 99.2%); HRMS (ESI-TOF): m/z [M + Na]⁺ calcd 587.2554, found 587.2549. [2] | 28.57% inhibition at 1% concentration (Human tyrosinase); Reduced melanin in human melanocytes. [2] |
Based on the methodologies in the search results, the development of a tyrosinase inhibitor like "Tyrosinase-IN-3" would likely follow a multi-stage process. The diagram below outlines this general workflow.
Since the specific information you need was not found, here are practical steps you can take to locate it:
The following protocol synthesizes the most common and reliable methods from the search results for determining the inhibitory activity of compounds against mushroom tyrosinase [1] [2] [3]. You can use this to evaluate Tyrosinase-IN-3.
Principle: The assay measures the inhibition of the enzyme's diphenolase activity. Tyrosinase converts the substrate L-DOPA to dopaquinone, which then cyclizes to form dopachrome, a pink-colored product that can be measured spectrophotometrically at 475 nm [1] [4] [5]. An inhibitor will reduce the rate of dopachrome formation.
The workflow of the entire experimental process is summarized as follows:
Materials and Reagents:
Step-by-Step Procedure:
Data Analysis:
% Inhibition = [(A_control - A_sample) / A_control] × 100
Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the inhibitor [3].For quick reference, the variable parameters used in different published protocols are summarized in the table below.
Table 1: Variable Assay Conditions from Literature Protocols
| Parameter | Typical Range | Example Values from Protocols |
|---|---|---|
| Tyrosinase Concentration | Not always specified in U/mL | 5 µL of 2,000 U/mL stock [1], 0.02 mg/mL [8], 1000 U diluted [3] |
| Substrate | L-DOPA or L-tyrosine | 50 µL of 20 mM L-DOPA [2], 0.3 mg/mL L-tyrosine [1] |
| Assay pH | 6.8 | 0.1 M Potassium Phosphate Buffer, pH 6.8 [1] [2] [8] |
| Incubation Temperature | 25°C - 37°C | 25°C [1], 37°C [2] [3] |
| Incubation Time | 10 - 30 min | 10 min [1], 30 min [3], 15 min [8] |
| Absorbance Wavelength | 475 nm | [1] [2] [8] |
| Final Reaction Volume | 100 - 200 µL | 100 µL [1], 200 µL [3] |
To ensure your assay for this compound is robust and publication-ready, keep these points in mind:
Since the searched literature does not contain experimental data for this compound, you may consider:
This protocol is designed to predict the binding mode and affinity of small molecule inhibitors within the active site of tyrosinase.
The active site is defined by residues coordinating the two copper ions (CuA and CuB) and the surrounding pocket. A prepared receptor file with a defined grid is essential for accurate docking.
The diagram below summarizes the key steps of the molecular docking protocol.
After docking, analyze the top-ranked poses based on docking score and interaction profile.
The table below summarizes docking scores and key interactions for potent inhibitors from recent literature, which can serve as a benchmark.
| Inhibitor Compound | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Types | Citation |
|---|---|---|---|---|
| Compound 12j (Thio-quinoline) | -8.04 | His85, His259, His296 | Hydrogen Bonds, Hydrophobic | [3] |
| Rhodanine-3-propionic acid | Strong (exact value not reported) | Copper ions, surrounding residues | Metal Coordination, π-π Stacking | [1] |
| Oxyresveratrol (Ore) | Strong (exact value not reported) | Multiple active site residues | Hydrogen Bonds, Hydrophobic | [4] |
| ML233 | Strong (exact value not reported) | Active site residues (predicted) | Direct interaction with active site | [5] |
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme classified as a polyphenol oxidase that catalyzes two distinct reactions: the ortho-hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity) [1]. This catalytic versatility makes it an excellent biological recognition element in biosensors for detecting numerous phenolic compounds with antioxidant and neurotransmitter roles, including dopamine, a crucial neurotransmitter linked to Parkinson's disease, Alzheimer's disease, and other neurological disorders [2]. The development of tyrosinase-based biosensors has successfully overcome challenges such as enzyme instability, loss of catalytic activity, and long response times commonly associated with enzymatic biosensing platforms [1].
Immobilization techniques play a pivotal role in biosensor performance, directly influencing sensitivity, stability, and reproducibility. The immobilization method must maintain bioactive conformation while ensuring accessibility of active centers and preventing degradation during biosensor construction [1]. Recent research has focused on optimizing tyrosinase immobilization using various nanomaterials and strategies to enhance electron transfer between the enzyme's active centers and the electrode surface [1]. These developments have enabled the creation of highly sensitive biosensing platforms for pharmaceutical analysis, environmental monitoring, and food quality control.
Multiple immobilization strategies have been developed for tyrosinase biosensors, each with distinct advantages and limitations. The selection of an appropriate technique depends on the support electrode type, electrode-modifying nanomaterials, and the specific analytical application requirements [1]. The primary immobilization methods include physical adsorption, covalent binding, affinity binding, entrapment, and cross-linking, with combined approaches frequently employed to enhance biosensor performance.
Table 1: Comparison of Tyrosinase Immobilization Techniques
| Immobilization Strategy | Advantages | Disadvantages | Best Use Cases |
|---|---|---|---|
| Physical Adsorption | Quick and easy technique; Reduced enzyme loss; Minimal chemical modification [1] | Desorption or non-specific adsorption; Weak or reversible binding between enzyme and carrier [1] | Preliminary studies; Short-term applications |
| Cross-Linking | Good reproducibility; Prevents enzyme loss; No need for a "carrier"; High stability [1] | Use of additional reagents (e.g., glutaraldehyde); Potential decrease in enzyme activity due to structural modification [1] | High-stability requirements; Cross-linked enzyme aggregates (CLEAs) |
| Entrapment | Simple strategy; Enzyme activity not affected by chemical reactions; Protection by anti-contamination effect [1] | Diffusion hindered; Risk of enzyme loss through pores; High concentrations required for electropolymerization [1] | 3D matrices (silica gel, carbon paste); Polymer films |
| Covalent Coupling | Good enzyme diffusion; Better stability; Quick response time [1] | High enzyme activity loss; Matrix not regenerable; Need for potentially toxic coupling agents; Multiple preparation stages [1] | Modified electrodes with specific functional groups |
| Affinity Binding | Highly ordered structures with high biosensitivity [1] | Requires specific groups in enzyme sequence; Potential impact on biocatalytic activity [1] | Specialized applications with compatible enzyme variants |
Cross-linking immobilization has emerged as one of the most prominent techniques for tyrosinase biosensors, characterized by outstanding performance and frequent utilization in research settings [1]. This method involves creating intermolecular bonds between enzyme molecules using bi-functional reagents such as glutaraldehyde, often in combination with inert proteins like bovine serum albumin (BSA) to stabilize the enzyme network.
Electrode Preparation: Clean the electrode surface thoroughly according to appropriate protocols (e.g., polish and rinse gold electrodes).
Enzyme Solution Preparation: Prepare a mixture containing 2-5 mg/mL tyrosinase, 1-3% BSA (w/v) in 0.1 M phosphate buffer (pH 7.0-8.0). The BSA acts as a stabilizing protein matrix.
Immobilization Matrix Application: Apply 5-10 μL of the enzyme-BSA mixture to the electrode surface, ensuring uniform coverage of the active area.
Cross-Linking Reaction: Expose the enzyme layer to glutaraldehyde vapor for 15-30 minutes OR add 0.1-0.5% glutaraldehyde directly to the enzyme solution before application. The cross-linking reaction forms Schiff bases between enzyme molecules.
Biosensor Curing: Allow the cross-linked enzyme layer to dry at room temperature for 1-2 hours, then rinse gently with buffer to remove unbound enzyme and reagents.
Storage: Store the prepared biosensor in phosphate buffer at 4°C when not in use.
A novel approach combining cobalt (II)-porphyrin (CoP) films with tyrosinase immobilization has demonstrated excellent performance for selective dopamine detection [2]. This method utilizes CoP as both an electrochemical mediator and enzyme support, enhancing electron transfer efficiency while providing a stable immobilization matrix.
CoP Film Deposition: Immerse a clean gold electrode in 0.5% CoP solution dissolved in chloroform for 10 minutes to form an adsorbed CoP film [2].
Film Stabilization: Remove the electrode from the CoP solution and allow the chloroform to evaporate completely, forming a stable CoP-modified surface.
Enzyme Layer Application: Prepare a tyrosinase solution (2-5 mg/mL in pH 8.0 phosphate buffer) and apply 5-10 μL to the CoP-modified electrode surface.
Cross-Linking: Expose the tyrosinase layer to glutaraldehyde vapor for 15 minutes to cross-link the enzyme molecules.
Biosensor Conditioning: Condition the completed biosensor in phosphate buffer (pH 8.0) by applying a potential of -0.2 V vs. Ag/AgCl for 15-20 minutes to stabilize the electrochemical response.
Storage: Keep the biosensor in phosphate buffer at 4°C when not in use.
This CoP-Tyr biosensor demonstrated exceptional selectivity for dopamine in the presence of ascorbic acid, with a separation of 130 mV between their peak potentials [2]. The biosensor exhibited a sensitivity of 1.22 ± 0.02 μA·cm⁻²·μM⁻¹ and a detection limit of 0.43 μM for dopamine, with excellent recovery (96%) in real sample testing [2].
Recent research has focused on advanced cross-linking strategies, particularly cross-linked enzyme aggregates (CLEAs) and magnetic CLEAs (mCLEAs) [1]. These approaches offer enhanced stability and activity recovery compared to traditional cross-linking methods.
CLEA Formation Protocol:
mCLEA Modification:
The primary advantage of mCLEAs includes easy separation and reusability through magnetic collection, significantly simplifying biosensor regeneration and multiple-use applications.
The integration of nanomaterials has dramatically improved tyrosinase biosensor performance by increasing electrode surface area, enhancing electron transfer kinetics, and providing favorable environments for enzyme stabilization [1].
Table 2: Nanomaterials for Tyrosinase Immobilization
| Nanomaterial Class | Specific Materials | Key Benefits | Immobilization Methods |
|---|---|---|---|
| Carbonaceous Nanomaterials | Graphene, Carbon nanotubes (CNTs), Carbon black nanoparticles [2] | High conductivity; Large surface area; Functional groups for binding [1] | Physical adsorption; Covalent binding; Entrapment |
| Metallic/Bimetallic Nanoparticles | Gold, Silver, Platinum nanoparticles [1] | Enhanced electron transfer; Catalytic properties; Surface functionalization [1] | Covalent binding; Affinity interactions; Entrapment |
| Polymers | Polyaniline, PEDOT, Nafion [2] | Controlled porosity; Conductive properties; Protective environment [1] | Entrapment; Cross-linking |
| Metalloporphyrins | Cobalt (II)-porphyrin, Iron-porphyrin [2] | Electrocatalytic activity; Mediator functionality; Enzyme compatibility [2] | Adsorption; Cross-linking |
Comprehensive evaluation of tyrosinase biosensors requires assessment of multiple performance parameters to ensure reliability for practical applications. The following metrics should be systematically evaluated:
A significant challenge in dopamine detection is the presence of ascorbic acid (AA) as a major interferent due to its similar oxidation potential [2]. Effective strategies to minimize AA interference include:
The CoP-Tyr biosensor demonstrated excellent interference management with 130 mV separation between AA and DA peak potentials, enabling selective dopamine detection in complex biological matrices [2].
The following diagrams visualize key experimental workflows and relationships in tyrosinase immobilization and melanogenesis signaling pathways using standardized Graphviz representations.
The immobilization of tyrosinase for biosensor development requires careful consideration of multiple factors to achieve optimal analytical performance. Among the various techniques available, cross-linking methods - particularly advanced formats like CLEAs and mCLEAs - represent the most feasible and economical approach, providing outstanding biosensor performance characteristics [1]. The integration of nanomaterials and electrocatalytic mediators such as cobalt porphyrins further enhances biosensor functionality by improving electron transfer and selectivity [2].
These application notes provide comprehensive protocols and guidelines for developing high-performance tyrosinase biosensors suitable for pharmaceutical analysis, environmental monitoring, and clinical diagnostics. The continued refinement of immobilization strategies promises even more robust and sensitive biosensing platforms for future applications.
The following table summarizes key inhibitors discussed in the 2025 literature, which have demonstrated efficacy in various experimental models of hyperpigmentation.
| Inhibitor Name | Reported IC₅₀ (Human Tyrosinase) | Cellular/Animal Model(s) Used | Key Findings and Additional Activities |
|---|---|---|---|
| KT-939 [1] | 0.07 μM | Human melanocytes (in vitro); 28-day clinical trial in women with sensitive skin | ~4x more potent than Thiamidol; reduced cellular melanin (IC₅₀ 0.36 μM); antioxidant and anti-inflammatory effects; well-tolerated in clinical study [1] |
| ML233 [2] | Information not specified | Zebrafish embryos; Murine melanoma cells (B16-F10) | Reduced melanin in zebrafish and murine cells; no significant toxicity observed; proposed to act via direct interaction with the tyrosinase active site [2] |
| Carboxylic Acids [3] | 3.38 - 5.42 mM (Mushroom Tyrosinase) | Murine melanoma cells (B16-F10) | 3-phenyllactic, lactic, L-pyroglutamic, and malic acid inhibited melanogenesis; proteomics suggested modulation of melanogenesis-related proteins (PMEL, Slc45a2) [3] |
Here are detailed methodologies for key experiments from the cited research, which you can adapt for evaluating tyrosinase inhibitors.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against human tyrosinase.
This method quantifies the effect of an inhibitor on melanin production in cultured melanocytes.
Zebrafish embryos are a valuable vertebrate model for visualizing melanogenesis and assessing compound toxicity.
The diagram below outlines the core signaling pathway that leads to melanin production, highlighting key points where inhibitors can intervene.
Recent reviews highlight emerging strategies in the field that could inform your work on tyrosinase inhibitors [4]:
For research use only. Not for use in diagnostic procedures.
1.1. Intracellular Tyrosinase Activity Staining Protocol This protocol visualizes active intracellular tyrosinase within melanosomes and other vesicles [1].
Principle: Fixed melanocytes are incubated with L-DOPA substrate. Active tyrosinase oxidizes L-DOPA, producing a black, insoluble pigment (dopachrome) that precipitates at the enzyme's location, allowing visualization under a bright-field microscope.
Key Reagents:
Procedure:
Expected Outcome: Cells with active tyrosinase will show an increase in the number and intensity of black pigment granules. The addition of copper is expected to enhance this signal, as it is an essential co-factor for tyrosinase activity [1].
1.2. Melanin Content Assay in Human Melanoma Cells This method quantifies the functional outcome of tyrosinase inhibition by measuring melanin content [2].
A tiered approach assessing toxicity from cells to whole organisms provides a comprehensive safety profile. The following table summarizes standard methods used in recent tyrosinase inhibitor studies.
Table 1: Tiered Toxicity Assessment Methods for Tyrosinase Inhibitors
| Tier | Assay | Model System | Key Readout | Example Findings |
|---|---|---|---|---|
| In Vitro | Cell Viability/Cytotoxicity [3] | Mammalian cell lines (e.g., HaCaT keratinocytes) | Cell viability (%) via MTT/XTT assay | Compound 4 showed no toxicity towards HaCaT cells [3]. |
| In Vivo (Simple Organism) | Brine Shrimp Lethality Assay [3] | Artemia nauplii (brine shrimp) | Lethality concentration (LC₅₀) | Used to determine acute toxicity in a simple organism [3]. |
| In Vivo (Vertebrate Model) | Zebrafish Embryo Toxicity [3] [2] | Wild-type zebrafish embryos | Mortality, hatch rate, malformations | A potent inhibitor showed no toxicity and a 40% reduction in melanin at 15.63 μg/mL [2]. |
3.1. Cell Lysate Tyrosinase Inhibition Assay This assay measures direct enzyme inhibition in a cell-free system using lysates from melanin-producing cells [2].
3.2. Kinetic Analysis of Inhibition Determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) through enzyme kinetics [3].
The following diagram illustrates the integrated workflow for the comprehensive evaluation of a tyrosinase inhibitor, from initial screening to in vivo validation.
The following table compiles quantitative data from recent studies on tyrosinase inhibitors, serving as a benchmark for expected results.
Table 2: Quantitative Benchmarking Data from Tyrosinase Inhibitor Studies
| Compound / Extract | Model | Key Metric | Result | Reference |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid | Cell Lysate (hsTYR) | IC₅₀ | 59.5 μg/mL | [2] |
| 4-Hydroxybenzoic acid | MM418C1 Cells | Melanin Reduction | 40% (at 500 μg/mL) | [2] |
| 4-Hydroxybenzoic acid | Zebrafish | Melanin Reduction | 40% (at 15.63 μg/mL) | [2] |
| Compound 4 (Benzophenone analog) | Mushroom Tyrosinase | Inhibition Type | Mixed-type | [3] |
| Compound 4 (Benzophenone analog) | HaCaT Cells | Cytotoxicity | Non-toxic | [3] |
| Methanol Extract of X. strumarium | Cell Lysate (hsTYR) | Inhibition | 52% (at 1 mg/mL) | [2] |
QSAR modeling is a powerful ligand-based drug design tool that establishes a mathematical relationship between the chemical structures of compounds and their biological activity against tyrosinase. This allows for the prediction of new, more potent inhibitors before synthesis [1] [2].
1. Key Methodological Considerations:
2. Structural Insights for Tyrosinase Inhibitors: Research on various inhibitor classes provides valuable structural clues for optimization:
This protocol outlines the steps for constructing a statistically robust QSAR model for predicting tyrosinase inhibitor activity [1] [3].
Workflow Overview: The following diagram illustrates the key stages of QSAR model development and application.
Procedure:
Data Set Curation
Molecular Descriptor Calculation & Selection
Model Construction & Validation
This protocol describes the standard in vitro and in silico assays used to validate the tyrosinase inhibitory activity of compounds identified by your QSAR model [6] [5].
Workflow Overview: The validation process involves a multi-technique approach to confirm activity and mechanism.
Procedure:
In Vitro Tyrosinase Inhibition Assay
Enzyme Kinetic Analysis
In Silico Validation: Molecular Docking & Dynamics
The table below summarizes quantitative data and structural insights from recent studies on various tyrosinase inhibitor classes, which can serve as a benchmark for your work on Tyrosinase-IN-3 derivatives.
Table 1: Benchmarking Data from Recent Tyrosinase Inhibitor Studies
| Inhibitor Class | Specific Compound / Model | Key Activity (IC50) | Key Structural Insights / Descriptors | Citation |
|---|
| Thiophene Chalcone | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | 0.013 µM (monophenolase) 0.93 µM (diphenolase) | The 2,4-dihydroxyphenyl group on the benzylidene ring is critical for potent, competitive inhibition. | [6] | | N-tosyl-indole Thiosemicarbazone | Compound 5r | 6.40 ± 0.21 µM | The thiosemicarbazone moiety chelates active site copper. N-tosyl substitution on indole enhances activity. Competitive inhibitor (Ki = 10.25 µM). | [5] | | Benzylidene-1-indanone | BID3 | 0.034 µM (monophenolase) 1.39 µM (diphenolase) | Exhibits mixed-type inhibition (Ki = 2.4 µM), suggesting binding to catalytic and allosteric sites. | [7] | | QSAR Model (Various) | MLR Model (M3) | pIC50 Range: 3.22 - 7.52 | Robust model (R²=0.87, Q²ext=0.92) using 6 descriptors from linear indices. Validated for virtual screening. | [3] |
I hope these detailed application notes and protocols provide a solid foundation for optimizing your this compound derivatives. The integration of computational prediction with rigorous experimental validation is key to a successful drug discovery campaign.
Since the specific compound you inquired about is not covered in the available literature, the table below summarizes other tyrosinase inhibitors that have been experimentally tested in food models, as found in the search results. These can provide a framework for the kind of data typically reported in such studies.
| Inhibitor Name | Food Model Tested | Key Findings/Effects | Proposed Mechanism of Action | Source |
|---|---|---|---|---|
| Garlic-derived H2S (from DATS) | Agaricus bisporus (mushroom) homogenate | Reduced browning, malondialdehyde levels, PPO/POD activity, and volatile flavor deterioration. | Binds to tyrosinase, induces Cys83 persulfidation, destabilizes the flexible loop, and increases CuA-CuB distance. | [1] |
| Kojic acid-aromatic aldehyde (6j) | Fresh-cut apples | Effectively delayed enzymatic browning. | Non-competitive tyrosinase inhibitor; confirmed via enzyme kinetics, fluorescence quenching, and molecular docking. | [2] |
| Piceid (Polydatin) & its ester (PIA) | Fresh-cut potato slices & potato juice | Inhibited browning reaction in both potato models. | Acts as a substrate for tyrosinase; its oxidation products inhibit the enzyme's activity. | [3] |
| Cyrene (Dihydrolevoglucosenone) | Fresh-cut potato slices | Showed anti-browning effects. | Acts as a tyrosinase inhibitor; kinetic analysis and binding mode studies were performed. | [4] |
Based on the methodologies common across multiple studies, here is a generalized protocol for evaluating the efficacy of anti-browning agents in food models [2] [3] [4]. You can adapt this framework for testing "Tyrosinase-IN-3".
1. Sample Preparation
2. Treatment Application
3. Storage and Monitoring
4. Biochemical Analysis
The following workflow diagram outlines the key stages of this experimental process:
Given the absence of specific data on "this compound", your research could make a valuable contribution. Consider investigating the following aspects, which represent current trends in the field:
Q1: What are the initial steps to improve the solubility of a tyrosinase inhibitor in an aqueous assay buffer?
A key first step is to pre-screen excipients and solvents computationally before moving to lab experiments. This saves time and resources.
Strategy 1: Utilize Hansen Solubility Parameters (HSP). The HSP system predicts miscibility based on the principle that "like dissolves like." It quantifies the intermolecular forces (dispersion forces, polar interactions, and hydrogen bonding) of a compound and a potential solvent. A smaller difference in total solubility parameters (ΔδT) between your inhibitor and an excipient indicates better solubility [1].
Experimental Protocol:
ΔδT = [4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²]¹ᐟˢ [1].Strategy 2: Employ Co-solvents and Surfactants. If computational methods are not feasible, begin with a practical screen of water-miscible co-solvents and surfactants.
The workflow below summarizes this pre-experimental screening strategy.
Q2: How can I stabilize tyrosinase or the inhibitor-enzyme complex in my assay?
Instability can arise from the enzyme itself or from reactive intermediates produced during the catalytic cycle. The following table summarizes common issues and solutions.
| Problem | Root Cause | Proposed Solution |
|---|---|---|
| Enzyme Deactivation | Denaturation due to temperature, pH, or proteolysis [2]. | Use fresh enzyme aliquots. Optimize buffer pH (e.g., phosphate buffer pH 6.0-7.0) [3]. Work on ice or at 4°C when possible. |
| Suicide Inactivation | Conformational changes triggered by substrates leading to irreversible enzyme inactivation [2]. | Use lower enzyme/substrate concentrations. Shorter incubation times. Include mechanism-based protectors (needs specific research). |
| Quinone Polymerization | o-Quinone products are highly reactive and polymerize into melanin-like compounds that can foul surfaces and inactivate the enzyme [4]. | Add reducing agents (e.g., 1-10 mM Ascorbic Acid) to reduce o-quinones back to o-diphenols [3]. |
| Enzyme Leaching/Instability in Biosensors | Loss of enzyme from the sensor matrix over time [4]. | Immobilize the enzyme in a protective matrix (e.g., Nafion, Eastman AQ polymers, Metal-Organic Frameworks like HKUST-1) [4] [3]. |
Q3: Are there advanced formulation techniques to concurrently improve solubility and stability for long-term studies?
Yes, nano-formulations are highly effective. The most promising approach involves embedding the inhibitor into lipid nanoparticles, which can drastically enhance both solubility and stability.
The multi-step process for creating and testing these nanoparticles is outlined below.
Q4: What is a proven protocol to immobilize tyrosinase for enhanced assay stability?
Immobilizing the enzyme in a Metal-Organic Framework (MOF) like HKUST-1 has been shown to dramatically improve stability.
To summarize the guidance for your work with Tyrosinase-IN-3:
The cytotoxicity observed in cell culture can stem from the compound's intended mechanism or off-target effects. The table below summarizes potential mechanisms and related compounds identified in recent studies.
| Mechanism | Description | Example Compounds |
|---|---|---|
| On-Target Mechanism-Based Stress | Inhibition of tyrosinase initiates downstream stress responses (e.g., oxidative stress) or disrupts melanocyte homeostasis [1]. | ML233 [1] |
| Off-Target Cytotoxicity | Compound exerts toxic effects unrelated to tyrosinase inhibition, often occurring at higher concentrations [2]. | KT-939 (no cytotoxicity up to 50 µM) [3] |
| Metabolic Activation to Toxic Quinones | Phenol-containing compounds are oxidized by tyrosinase into highly reactive o-quinones, which deplete cellular antioxidants and cause damage [4] [5]. | Rhododendrol, Monobenzone, 4-S-Cysteaminylphenol [4] [5] |
Here is a step-by-step guide to diagnose and address cytotoxicity issues.
First, systematically determine the level of cytotoxicity in your model.
Determine if the cytotoxicity is dependent on the presence and activity of the tyrosinase enzyme.
If toxicity is mechanism-based, you can attempt to bolster the cells' defense systems.
You may find it useful to compare your results for Tyrosinase-IN-3 against the performance data of KT-939 and other common inhibitors, as detailed in a recent study [1].
Table 1: Key In Vitro Efficacy Data for KT-939 and Common Inhibitors [1]
| Compound | IC₅₀ against Human Tyrosinase | IC₅₀ for Melanin Suppression in Melanocytes | Key Reported Advantages |
|---|---|---|---|
| KT-939 | 0.07 µM | 0.36 µM | ~4x more potent than Thiamidol; additional antioxidant & anti-inflammatory activity [1]. |
| Thiamidol | 0.28 µM | 1.21 µM | A well-established, potent reference inhibitor [1]. |
| Kojic Acid | 9.87 µM | 32.45 µM | A classic inhibitor, useful as a baseline comparator [1]. |
Q1: Why is it critical to use human tyrosinase (hTYR) instead of mushroom tyrosinase (mTYR) for my assays?
A: Significant structural differences exist between hTYR and mTYR. hTYR is a membrane-associated monomer, while mTYR is a soluble oligomer, and they share only about 22-24% amino acid sequence homology [1]. The active sites are notably different, leading to a common issue where many compounds that are effective against mTYR show dramatically reduced potency (sometimes 100 to 1000-fold lower) against hTYR [1]. Using hTYR ensures your results are physiologically relevant for drug development.
Q2: What could be causing high cytotoxicity in my cell culture experiments?
A: Cytotoxicity can arise from the solvent used (e.g., DMSO) or the compound itself. According to protocols from the cited study:
Q3: The melanin reduction in my cell models is weaker than expected. What are potential reasons?
A: Consider these factors:
Problem: Inconsistent IC₅₀ values between assay runs.
Problem: Poor solubility of this compound in aqueous cell culture media.
This protocol is adapted from general tyrosinase activity assays [2] and the methodologies used to benchmark KT-939 [1].
1. Principle: The assay measures the rate of conversion of L-DOPA to dopachrome, which has a characteristic absorbance at 475-480 nm. Inhibition of tyrosinase reduces the rate of increase in absorbance.
2. Reagents:
3. Procedure:
4. Data Analysis:
The following diagram maps out the logical workflow for systematically optimizing the concentration of this compound, from initial setup to final data interpretation.
Q1: Why might my tyrosinase inhibitor lose efficacy during storage or in experimental assays?
Q2: My inhibitor is highly effective against mushroom tyrosinase but shows poor activity in cellular models. What is the cause?
Q3: What are the modern approaches to overcome the limitations of traditional inhibitors?
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem Phenotype | Potential Root Cause | Recommended Solutions & Experimental Checks |
|---|
| Decreased potency after storage | Chemical oxidation or degradation. | • Store compounds in a solid, anhydrous form at -20°C or -80°C. • Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. • Use antioxidants like ascorbic acid in assay buffers (validate no interference). | | High IC50 on hTYR vs. AbTYR | Species-specific selectivity issues. | • Perform kinetic studies to determine inhibition mode (competitive/uncompetitive). • Employ structure-based design using hTYR homology models or crystal structures for screening [3] [6]. | | Cytotoxicity or off-target effects | Non-specific binding or reactive metabolite formation. | • Run comprehensive cytotoxicity assays on relevant cell lines (e.g., keratinocytes, melanocytes). • Check for structural alerts (e.g., hydroquinone-like motifs) and consider chemical modification [1] [7]. | | Inconsistent results in cellular assays | Poor cellular permeability or instability in cell culture medium. | • Measure intracellular concentration of the inhibitor. • Test stability in cell culture medium over the assay timeframe. |
A key to stabilizing inhibitors is understanding how they are metabolized. Research on hydroquinone illustrates a common dual-pathway mechanism relevant to many phenolic inhibitors [1]. The diagram below outlines these competing pathways that can lead to different polymeric pigments (melanin-like polymers).
To address species selectivity, use molecular docking to visualize how your inhibitor interacts with different tyrosinase isoforms [3] [6].
This protocol helps diagnose and quantify inhibitor instability under experimental conditions [1].
The following diagram illustrates the mechanism of Tyrosinase-Targeting PROTACs, a novel approach that completely bypasses the problem of catalytic inhibition and oxidative instability by degrading the enzyme itself [4].
Tyrosinases (TYR) belong to the type-3 copper protein family, which also includes catechol oxidases (CO) and hemocyanins (Hc) [1]. All three share a conserved binuclear copper active site, where each copper ion (CuA and CuB) is coordinated by three histidine residues [1] [2]. However, their enzymatic functions differ:
The challenge in inhibitor design arises from this active site conservation. The table below summarizes key structural features that can be exploited to achieve selectivity.
| Target Enzyme | Blocking Domain/Residue | Key Active Site Residues & Features | Notable Species Examples |
|---|---|---|---|
| Tyrosinase (TyrBm) | Val218 (C-terminal "blocker") [1] | Met215, Glu195, Asn205 [1] | Bacillus megaterium [1] [4] |
| Tyrosinase (TyrSc) | Tyr98 (from "caddie" protein) [1] | Met201, Glu182, Asn191 [1] | Streptomyces castaneoglobisporus [1] |
| Catechol Oxidase (IbCO) | Phe261 (C-terminal "blocker") [1] | Met258, Glu236, Ile241, Thioether bond (His-Cys) [1] | Sweet potato (Ipomoea batatas) [1] |
| Hemocyanin | Phe75 (N-terminal "blocker" in Lobster Hc) [1] | Met368, Glu329, Asn345 [1] | Lobster (Panulirus interruptus) [1] |
The following troubleshooting guide addresses common issues and provides targeted solutions.
The diagram below outlines a logical workflow for evaluating and improving inhibitor specificity.
This is a foundational assay for determining enzyme functionality and inhibitor specificity [5].
% Inhibition = (1 - V₀(inh)/V₀(control)) * 100.Computational methods are crucial for visualizing inhibitor binding before synthesis [1].
A prevalent issue in tyrosinase activity assays is direct chemical interference from the compounds being tested. Many potential inhibitors, particularly flavonoids and polyphenols, can react with the enzyme's products, leading to inaccurate readings [1] [2].
The table below summarizes the key limitations of the direct spectrophotometric method identified in the search results:
| Assay Aspect | Key Limitation | Impact on Results |
|---|---|---|
| Applicability | Inappropriate for testing flavonoids and other reducing compounds [1] | High risk of false positives or false negatives in inhibition studies. |
| Specificity | Measures total chromogen formation, not just dopachrome [1] [2] | Cannot distinguish between dopachrome and other colored reaction products. |
| Data Reliability | Reaction rates from absorbance vs. oxygen consumption can differ substantially [1] | Can lead to misleading kinetic analysis and incorrect conclusions about mechanism. |
To confirm if your results with Tyrosinase-IN-3 are genuine or an artifact, you can employ the following strategies.
If you confirm or suspect interference, switching to an alternative assay method is recommended. The table below compares several approaches:
| Method | Principle | Key Advantage | Reference |
|---|---|---|---|
| Oxygen Consumption | Measures O₂ depletion directly using an oxygen electrode. | Avoids spectral interference entirely; considered a more reliable reference method. | [1] |
| MBTH-Coupled Assay | Traps o-quinone with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a stable pink adduct. | High specificity and sensitivity; works at various pH values; less interference. | [5] |
| Zymography | Electrophoretic method to detect enzyme activity in a gel. | Visualizes activity without relying on solution-based chromogens; bypasses compound interference. | [2] |
| Surface-Enhanced Raman Scattering (SERS) | Uses a ratiometric Raman signal to monitor dopamine consumption by tyrosinase. | High sensitivity and selectivity; uses an internal standard to correct for fluctuations. | [6] |
This spectrophotometric method is highlighted as a robust alternative to the direct dopachrome assay [5].
A key study on kojic acid-aromatic aldehydes (compound 6j), a potent tyrosinase inhibitor, provides relevant stability data for a similar compound in DMSO solution [1].
Table 1: Stability of a Tyrosinase Inhibitor (Compound 6j) in DMSO Solution
| Time Period | Storage Temperature | Result |
|---|---|---|
| 7 days | -20°C | Remained stable (No significant degradation) |
| 7 days | 25°C | Decomposed |
This suggests that low-temperature storage (e.g., -20°C to -80°C) is critical for maintaining the integrity of similar tyrosinase inhibitor stock solutions.
While direct data on Tyrosinase-IN-3 is unavailable, general principles for handling sensitive biochemicals can be applied.
To ensure your this compound stock remains active, you can establish an in-house verification protocol.
Workflow for Preparing and Verifying Tyrosinase Inhibitor Stock Solutions
Materials and Reagents
Procedure
Tyrosinase is a copper-containing enzyme that is the rate-limiting enzyme in the melanin synthesis pathway [1] [2]. It catalyzes two main reactions: the hydroxylation of tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity) [1]. Inhibiting this enzyme is a key strategy in developing treatments for hyperpigmentation and other dermatological disorders.
The schematic below illustrates the core workflow for a tyrosinase inhibition assay, which is fundamental to evaluating compounds like Tyrosinase-IN-3.
A common point of failure in this workflow, as indicated by your concern about aggregation, is during the pre-incubation and reaction steps, where poor solubility of an inhibitor can lead to its precipitation and invalidate the results.
Aggregation of a small molecule in a biological assay can lead to false positives, inconsistent results, and an underestimation of its potency. The following table outlines common issues and verified solutions.
| Problem & Symptoms | Root Cause | Solution & Preventive Measures |
|---|
| Precipitation/Haze: Solution turns cloudy; inconsistent IC50 values between runs. | Poor Aqueous Solubility: Compound precipitates out of aqueous buffer. | Use Co-solvents: Use DMSO, but keep final concentration ≤1% v/v to avoid enzyme denaturation [3] [4]. Add Detergents: Use non-ionic detergents like Tween-20 or Triton X-100 at 0.01-0.1%. Use Solubilizing Agents: Include BSA (0.1-1 mg/mL) or cyclodextrins in the assay buffer. | | Time-Dependent Activity Loss: Inhibition decreases with longer pre-incubation. | Compound Instability: Molecule degrades or forms inactive aggregates over time in assay buffer. | Fresh Preparation: Always prepare a fresh stock solution before the assay. Limit Pre-incubation: Keep pre-incubation time with the enzyme short and consistent (e.g., 10-15 min) [3]. Optimize Buffer: Adjust pH; check for incompatible buffer components. | | High Background/Noise: Abnormal absorbance shifts; poor dose-response curve. | Non-Specific Binding: Compound adsorbs to tube walls or equipment. | Use Silanized Tubes: Use low-binding tubes and plates. Include Carrier Proteins: BSA (0.1 mg/mL) can reduce surface binding. |
The protocol below, synthesized from recent studies, incorporates steps to minimize aggregation issues and has been used to identify potent tyrosinase inhibitors [3] [4].
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against mushroom tyrosinase.
Materials:
Procedure:
Q1: How can I confirm that my compound is not aggregating in the assay? The most straightforward method is a light scattering test. After preparing your compound in the final assay buffer (without enzyme or substrate), measure the absorbance at 500-600 nm. A significant increase in absorbance compared to the buffer blank indicates light scattering due to particle formation and confirms aggregation.
Q2: Our compound shows good IC₅₀, but cellular activity is weak. Could aggregation be the cause? Yes, this is a classic symptom. The assay buffer might sufficiently solubilize the compound, but the different environment of the cell culture medium (e.g., different pH, salt composition, serum proteins) can cause it to precipitate. To address this:
Q3: Are there computational methods to predict aggregation propensity early on? While not a replacement for experimental validation, you can analyze the chemical structure. Compounds with high lipophilicity (calculated LogP > 5), planar rigid structures, and certain aromatic ring systems are more prone to form aggregates. Early-stage physicochemical property screening can help flag potential issues.
Substrate competition occurs when an inhibitor and the enzyme's natural substrate (like L-tyrosine or L-DOPA) both vie for access to the same active site. The nature of your inhibitor's binding mode dictates the strategy for overcoming this issue [1].
The table below summarizes the core concepts of tyrosinase inhibition relevant to troubleshooting substrate competition.
| Concept | Description | Relevance to Substrate Competition |
|---|---|---|
| Tyrosinase Active Site [2] [3] | A dinuclear copper center (CuA and CuB) where catalysis occurs. Both monophenol (e.g., L-tyrosine) and diphenol (e.g., L-DOPA) substrates bind identically towards CuA [3]. | Explains why competition happens; the substrate and many inhibitors target the same precise location. |
| Competitive Inhibition [1] | Inhibitor binds only to the enzyme's active site, directly competing with the substrate. Characterized by an increase in apparent ( K_m ) with no change in ( V_{max} ). | High substrate concentrations can outcompete and reverse the inhibition. |
| Mixed Inhibition [1] | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site different from the active site. Characterized by a change in both ( K_m ) and ( V_{max} ). | Not purely reliant on active-site competition; substrate addition may not fully restore activity. |
Here is a question-and-answer format you can adapt for your technical support center.
FAQ 1: In my activity assays, the inhibition of Tyrosinase-IN-3 seems to be overcome at high substrate concentrations. What does this mean?
FAQ 2: How can I confirm the binding mode of this compound and distinguish it from a competitive inhibitor?
FAQ 3: The potency of this compound varies significantly between my monophenolase (L-tyrosine) and diphenolase (L-DOPA) assays. Why?
The following diagram maps out a logical pathway to diagnose and address substrate competition issues based on the strategies discussed.
1. Enzyme Kinetic Analysis to Determine Inhibition Mode [1]
2. Molecular Docking Simulation [5] [4]
The table below summarizes key methods to improve the skin penetration of active compounds, which can be applied to tyrosinase inhibitors like Tyrosinase-IN-3.
| Method | Description & Rationale | Key Supporting Findings |
|---|---|---|
| Nanoparticle (NP) Carriers [1] | Use of engineered nanocarriers for targeted delivery. Penetration depth and pathway can be tuned by NP properties and formulation. | A 2025 model achieved 95% accuracy in predicting NP skin penetration. Hair follicle diameter is the most critical factor. Emulsions/oil-based media favor intercellular & transappendageal routes [1]. |
| Chemical Penetration Enhancers [1] | Use of passive chemical agents (e.g., alcohols, sulfoxides, urea) to disrupt the stratum corneum's structure. | Enhancers can decrease lipid bilayer viscosity, extract intercellular lipids, increase skin hydration, or alter structural proteins to improve permeation [1]. |
| Formulation Optimization | Selecting a base formulation with inherent penetration-enhancing properties. | Research shows the vehicle itself dictates the primary penetration pathway, which is critical for designing effective topical products [1]. |
| Drug Repurposing & AI-Driven Design [2] [3] | Investigating existing drugs or using AI to design new inhibitors with favorable skin permeability profiles. | A 2025 study identified FDA-approved drugs (e.g., rhodanine-3-propionic acid) as potent tyrosinase inhibitors with markedly better skin permeability than arbutin [2]. |
Once an enhancement strategy is employed, these methodologies can validate its effectiveness.
CLSM is a powerful, non-invasive technique for visualizing the penetration and localization of fluorescently-labeled compounds within the skin without physical sectioning [4].
Detailed Workflow:
The following diagram illustrates the core principle of how CLSM generates sharp images and cross-sections:
This standard biochemical assay measures the effectiveness of your inhibitor before and after penetration enhancement efforts [2] [5].
Detailed Protocol:
Q1: Our this compound shows excellent IC₅₀ in solution but fails in cell-based assays. What could be wrong? A: This is a classic sign of poor skin permeability. The compound may not be effectively crossing the stratum corneum to reach melanocytes. Consider reformulating using nanoparticle systems or chemical penetration enhancers to facilitate delivery [1].
Q2: What is the best ex vivo skin model for penetration testing? A: According to a comprehensive 2025 in-silico model, pig and rabbit skin are the most suitable models for simulating human skin in nanoparticle penetration studies. The model identified hair follicle diameter as a dominant factor, and these species closely mimic human skin in this regard [1].
Q3: How can we determine if our compound is penetrating through skin lipids or hair follicles? A: CLSM is the key technique. By analyzing xz-cross-sections and 3D reconstructions, you can visually identify the primary route. Furthermore, the formulation medium gives clues: emulsions and oil-based media tend to favor the intercellular and transappendageal (follicular) routes, while aqueous media favor the intracellular route [1].
Q4: Are there computational methods to predict skin penetration before synthesis? A: Yes, AI and machine learning are increasingly used in this field. You can develop ligand-based models to predict biological activity and permeability, or use structure-based molecular docking to screen for compounds with high binding affinity to tyrosinase, which can be coupled with assessments of favorable physicochemical properties for skin penetration [2] [3].
The table below summarizes key data for kojic acid, which serves as a common benchmark in tyrosinase inhibition studies.
| Parameter | Kojic Acid (Standard Reference) |
|---|---|
| IC₅₀ (Mushroom Tyrosinase) | 26.090 µM [1] |
| Inhibition Mechanism | Mixed-type inhibitor; chelates copper ions in the enzyme's active site [2] [3] |
| Key Limitations | Cytotoxicity, chemical instability, low lipophilicity, skin irritation potential; restricted in the EU [1] |
| Research Innovations | Development of hybrid molecules (e.g., Kojic acid-triazole hybrids) to improve potency and safety [1] |
Recent studies focus on creating synthetic derivatives to overcome kojic acid's limitations. For instance, a 2025 study reported a novel kojic acid-triazole hybrid (compound 13t) with an IC₅₀ of 1.363 µM, making it over 19 times more potent than kojic acid [1]. This highlights the ongoing progress in this field.
The methodology for evaluating tyrosinase inhibitors typically involves the following key steps, which would be applicable for comparing any new compound like Tyrosinase-IN-3 against a standard.
Since "this compound" was not found, here are targeted strategies to locate the information you need:
The table below summarizes key experimental protocols cited in current research for assessing the activity and selectivity of compounds against melanogenic enzymes [1].
| Assay Type | Measured Parameter | Typical Experimental Setup |
|---|---|---|
| Enzymatic Assay | Tyrosinase Inhibitory Activity | Incubation of enzyme with inhibitor and substrate (e.g., L-tyrosine or L-DOPA), followed by spectrophotometric measurement of product (e.g., dopachrome) at 475-490 nm [1]. |
| Cellular Melanin Content | Melanin Production in Cells | Treatment of cultured human melanocytes with the inhibitor; cell lysis and solubilization of melanin in hot alkali (e.g., 1M NaOH with 10% DMSO); measurement of absorbance at 405-410 nm [1]. |
| Cytotoxicity (MTT) Assay | Cell Viability / Biocompatibility | Treatment of cells with a range of inhibitor concentrations for 24h; addition of MTT reagent; measurement of formazan crystal formation via absorbance at 490-570 nm [1]. |
| Molecular Docking | Binding Affinity & Interaction Mode | Computational simulation of the inhibitor's interaction with the enzyme's crystal structure (e.g., PDB ID: 5M8M for human tyrosinase) to analyze binding energy and key residue interactions [1]. |
To profile selectivity against TYRP-1 and TYRP-2, it's crucial to understand their distinct roles in the melanin synthesis pathway alongside the primary enzyme, tyrosinase (TYR). The following diagram illustrates this process and the specific functions of each enzyme.
As shown in the pathway:
Since the specific data for "Tyrosinase-IN-3" is not available in the public domain, here are concrete steps you can take to advance your project:
| Inhibitor Name | Reported IC₅₀ Value (Enzyme Type) | Key Experimental Notes |
|---|---|---|
| KT-939 (Novel compound) | 0.07 µM (Human TYR) [1] | ~4-fold more potent than Thiamidol; also reduced melanin in human melanocytes (IC₅₀ = 0.36 µM) [1] |
| BID3 ((E)-benzylidene-1-indanone derivative) | 0.034 µM (Monophenolase, Mushroom TYR) [2] | Kinetic studies showed mixed-type inhibition; molecular docking suggested binding to catalytic and allosteric sites [2] |
| Rhodanine-3-propionic acid (ML-identified) | 0.7349 mM (Mushroom TYR) [3] | More potent than arbutin (IC₅₀ = 38.37 mM) in the same study [3] |
| I6 (3-hydroxy-4-pyridinone derivative) | 16 µM (Monophenolase, Mushroom TYR) [4] | Identified as a promising, potentially safer inhibitor in a study of 12 novel compounds [4] |
| Kojic Acid (Common reference) | Varies widely (e.g., 10–300 µM on Mushroom TYR) [5] [6] | Potency varies significantly; binds strongly to mushroom TYR (Ki = 4.3 µM) but weakly to human TYR (Ki = 350 µM) [6] |
The validation of an inhibitor's potency and mechanism typically involves a combination of biochemical and cellular assays.
The following diagram outlines a generalized workflow that integrates modern computational and experimental methods for discovering and validating new tyrosinase inhibitors, as reflected in recent literature.
When comparing data or designing your own validation guides, please keep the following points in mind:
The following table summarizes experimental data for several notable tyrosinase inhibitors identified in the recent literature.
| Inhibitor Name | Tyrosinase Type | IC₅₀ Value | Inhibition Type / Binding Affinity | Key Interactions (from Molecular Docking) |
|---|---|---|---|---|
| Compound 5c [1] | Mushroom (2Y9X) | 0.0020 ± 0.0002 µM | Competitive, Reversible (Ki = 0.0072 µM) | H-bond with Asn260 (close to Cu ions) and Asn81 [1] |
| KT-939 [2] | Human (hTYR) | 0.07 µM | Not Specified | Not detailed in abstract; shown to be potent and safe in clinical study [2] |
| Oxyresveratrol [3] | Natural (Source not specified) | 4.02 ± 0.46 µM | Not Specified | H-bonds and hydrophobic interactions with key residues [3] |
| Rhodanine-3-propionic acid [4] | Mushroom | 0.7349 mM | Strong binding affinity | Metal ion coordination and π–π interactions at the active site [4] |
| Kojic Acid [1] [3] | Mushroom / Natural | 16.69 ± 2.8 µM [1] / 461.79 ± 11.34 µM [3] | Competitive / Reference Standard | Often used as a positive control for comparison [1] [4] [3] |
| Arbutin [1] | Mushroom | 191.17 ± 5.5 µM | Reference Standard | Often used as a positive control for comparison [1] [4] |
To ensure the reproducibility of the data cited, here is a detailed breakdown of the common experimental methodologies used in the studies.
1. In Vitro Tyrosinase Inhibition Assay
2. Enzyme Kinetics
3. Molecular Docking
Diagram 1: A generalized workflow for molecular docking studies, commonly used to investigate tyrosinase inhibitors.
4. Molecular Dynamics (MD) Simulations
The methodologies and data presented are central to modern inhibitor discovery.
The table below summarizes key structural properties and their influence on tyrosinase inhibitory activity, derived from studies on peptides and small molecules.
| Structural Property | Effect on Tyrosinase Inhibition | Research Basis |
|---|---|---|
| Terminal Amino Acids (Peptides) | N-terminal: Cysteine preferred; Arginine unfavorable. C-terminal: Tyrosine preferred [1]. | Analysis of 128 tyrosinase inhibitory peptides; molecular docking [1]. |
| Hydrophobicity / Polarity | Hydrophobic and/or polar neutral properties facilitate/stabilize binding to tyrosinase [1]. | Bioinformatics analysis of peptide properties [1]. |
| Key Binding Interactions | • π–π interaction with His367 • Polar interactions with Asn364, Glu345, Glu203 [2]. | Pharmacophore modeling & molecular docking with human tyrosinase model [2]. | | Metal Chelation | Catechol group with a free 3-OH group can chelate copper ions in the active site [3]. | Molecular dynamics simulations and in vitro assays with catechins [3]. |
Here are detailed methodologies for key experiments commonly used to establish SAR, as cited in the research.
Tyrosinase Inhibition Assay: The inhibitory activity of compounds is typically measured using a spectrophotometric enzyme assay [2]. The protocol involves incubating the compound with tyrosinase and a substrate (commonly L-tyrosine or L-DOPA), then measuring the production of the oxidized dopachrome product at a wavelength of 475-492 nm. The percentage of inhibition is calculated by comparing the reaction rate with the inhibitor to that of a control without the inhibitor. Kojic acid is often used as a positive control [2].
Molecular Docking and Dynamics Simulations: These in silico methods predict how an inhibitor binds to the tyrosinase enzyme.
The following diagram illustrates the workflow for identifying and characterizing tyrosinase inhibitors, integrating both computational and experimental approaches:
In vitro studies are the first step in characterizing a tyrosinase inhibitor's potency and mechanism.
Table 1: Example In Vitro Profiling Data for Tyrosinase Inhibitors
| Compound / Extract | IC₅₀ (In Vitro) | Inhibition Type (Kinetics) | Binding Affinity / Docking Score | Reference Source |
|---|---|---|---|---|
| Ethyl Acetate fraction (A. numidica) | 3.72 ± 1.04 µg/mL [1] | Not Specified | In silico analysis performed [1] | [1] |
| Compound 1c (Synthetic) | 4.70 ± 0.40 µM [2] | Competitive [2] | Stronger binding than kojic acid to active site [2] | [2] |
| Compound 1j (Synthetic) | 11.18 ± 0.54 µM [2] | Competitive [2] | Stronger binding than kojic acid to active site [2] | [2] |
| Kojic Acid (Standard) | 23.18 ± 0.11 µM [2] | - | - | [2] |
| SPB02402 (New Active) | >90% Inhibition at 1 mM [3] | Not Specified | Pharmacophore Fit Value: 0.92 [3] | [3] |
Key Experimental Protocols for In Vitro Studies:
After demonstrating in vitro efficacy, promising candidates are evaluated in living organisms to assess their biological activity and safety.
Table 2: Example In Vivo and Preclinical Profiling Data
| Profile Area | Key Parameters | Example Findings from Literature |
|---|
| In Vivo Efficacy | - Reduction of melanin content in B16F10 cells
Key Experimental Protocols for In Vivo Studies:
The following diagram illustrates the typical workflow for progressing a tyrosinase inhibitor candidate from initial screening to preclinical evaluation.
Since specific data for Tyrosinase-IN-3 is not available in the current literature, you can take the following steps:
The process for evaluating a tyrosinase inhibitor typically involves a multi-stage computational workflow, from initial screening to high-accuracy binding affinity calculation. The following diagram illustrates this sequential process.
Summary of Key Computational Methods:
| Method | Primary Role | Key Outputs | Considerations |
|---|---|---|---|
| Machine Learning Screening [1] | Rapid virtual screening of large compound libraries. | Activity prediction (active/inactive), estimated pIC50. | Ligand-based; requires large training datasets. |
| Molecular Docking [2] [3] | Predicts binding pose and affinity of a ligand in the protein's active site. | Docking score (kcal/mol), binding conformation, key residue interactions. | Static view; accuracy depends on scoring function. |
| Molecular Dynamics (MD) [4] [5] | Simulates the dynamic behavior of the protein-ligand complex in a solvated environment. | Trajectory stability (RMSD), interaction persistence, binding mode evolution. | Computationally expensive; provides time-dependent insights. |
| Free Energy Calculations [5] [6] | Calculates the theoretical binding free energy (ΔG) with high accuracy. | MM/PBSA or MM/GBSA binding energy (kcal/mol). | Sensitive to force field parameters and sampling [6]. |
Computational predictions must be validated experimentally. The table below outlines common in vitro techniques used for this purpose.
| Method | Protocol Summary | Key Measured Outcomes |
|---|---|---|
| In Vitro Tyrosinase Inhibition Assay [1] [5] | Measures the rate of L-DOPA oxidation by tyrosinase in the presence of an inhibitor using spectrophotometry. | Half-maximal inhibitory concentration (IC50 in µM or mM). |
| Kinetics of Inhibition (Dixon Plot) [2] | Determines the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing enzyme kinetics at different substrate/inhibitor concentrations. | Inhibition constant (Ki), inhibition type. |
| Circular Dichroism (CD) Spectroscopy [2] | Detects changes in the secondary structure of the tyrosinase enzyme upon binding to an inhibitor. | Structural changes in tyrosinase, evidence of direct binding. |
When planning your study, please consider these critical points based on current literature:
The provided search results include a 2025 study on a novel cyclopeptide, CHP-9, which serves as a good example of how tyrosinase inhibitors are typically evaluated in 2D cultures [1]. However, none of the search results mentioned "Tyrosinase-IN-3," indicating that a direct comparison of its performance in 2D versus 3D models may not be available in the current literature.
The table below summarizes the key findings from the CHP-9 study, which was conducted entirely in a 2D cell culture system [1].
| Parameter | Experimental Data for CHP-9 (in 2D Culture) |
|---|---|
| Tyrosinase Inhibition | 28.57% at 1% concentration |
| Melanin Content Reduction | Reduced from 30.90 ± 1.13 µg/mL to 23.51 ± 1.14 µg/mL in human melanocytes |
| Cytotoxicity (Cell Viability) | >90% at concentrations up to 2.5 mg/mL |
| Key Experimental Method | MTT assay for cytotoxicity; enzymatic assay for tyrosinase activity; melanin content measurement via optical density |
Although data for this compound is lacking, the search results overwhelmingly highlight that 3D skin models provide a more physiologically relevant environment for testing than traditional 2D cultures. The limitations of 2D models create a gap between experimental results and actual human tissue response, which 3D models are designed to bridge [2] [3] [4].
The core differences between these models are summarized in the table below.
| Feature | 2D Cell Culture | 3D Cell Culture (e.g., Skin Equivalents, Spheroids) |
|---|---|---|
| Growth Pattern | Monolayer on a flat plastic surface [5] [6] | Three-dimensional structures (e.g., spheroids, organotypic skin) [5] [3] |
| Cell Environment & Interactions | Highly unnatural; disrupted cell-cell and cell-ECM interactions [5] [7] | Mimics in vivo tissue; preserves natural cell-ECM interactions and tissue architecture [3] [4] |
| Nutrient & Oxygen Access | Uniform and unlimited [5] | Variable, creating gradients (e.g., hypoxic cores) as in real tissues [5] [6] |
| Gene Expression & Cell Response | Altered morphology, polarity, and gene expression; does not mimic in vivo response well [2] [5] [4] | Better mimics in vivo gene expression, drug resistance behavior, and toxicological response [4] [6] |
| Drug Penetration & Efficacy | Can overestimate drug efficacy; lacks barriers to penetration [6] | Models the complex process of drug penetration, providing more predictive efficacy data [4] [6] |
This diagram illustrates the fundamental structural differences that lead to the functional variations described in the table.
Since specific data on this compound is not available, here are some suggestions for how you might proceed: